![molecular formula C30H48O7 B1581504 Platycodigenin CAS No. 22327-82-8](/img/structure/B1581504.png)
Platycodigenin
Overview
Description
Platycodigenin is a naturally occurring triterpenoid . It is the sapogenin of platycodin D . Platycodigenin has been found to have potential therapeutic effects in Alzheimer’s Disease by modulating microglial polarization and promoting neurite regeneration .
Chemical Reactions Analysis
Platycodigenin has been found to downregulate pro-inflammatory molecules such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6 and nitric oxide (NO), while upregulating anti-inflammatory cytokine IL-10 .Scientific Research Applications
Alzheimer’s Disease Treatment
Platycodigenin has been identified as a potential drug candidate for Alzheimer’s disease . It has been found to modulate microglial polarization and promote neurite regeneration . Specifically, it promotes M2 polarization and inhibits M1 polarization in lipopolysaccharide-stimulated BV2 and primary microglia . This modulation of the neuroinflammatory microenvironment, which plays a critical role in Alzheimer’s disease, makes platycodigenin a promising compound for further research in this field .
Anti-inflammatory Properties
Platycodigenin has demonstrated significant anti-inflammatory properties . It downregulates pro-inflammatory molecules such as interleukin (IL)-1β, tumor necrosis factor (TNF)-α, IL-6, and nitric oxide (NO), while upregulating the anti-inflammatory cytokine IL-10 . This suggests potential applications in the treatment of various inflammatory conditions.
Hepatoprotective Effects
Research has shown that Platycodi Radix, which contains platycodigenin, exhibits protective effects against various forms of hepatotoxicity . It has been demonstrated to protect against acute ethanol, acetaminophen, carbon tetrachloride, thioacetamide, and cholestasis-induced hepatic injury in mice . It also inhibits the progress of hepatic fibrosis in rats . This indicates that platycodigenin could have potential applications in the treatment of liver diseases.
Anti-proliferative Activity
Platycodigenin has been found to exhibit anti-proliferative activity in HSC-T6 cells . This suggests that it may have potential applications in the treatment of certain types of cancer.
Treatment of Respiratory Disorders
Platycodon grandiflorus, which contains platycodigenin, has been used in traditional Oriental medicine to treat various respiratory disorders . Modern clinical experiences have demonstrated that it plays a crucial role in treating chronic pharyngitis, plum pneumonia, pneumoconiosis, acute and chronic laryngitis, and so forth . This suggests that platycodigenin could have potential applications in the treatment of respiratory diseases.
Neuroprotection
Platycodigenin has been found to promote neurite regeneration and neuronal survival after Aβ treatment in primary cortical neurons . This suggests that it could have potential applications in the treatment of neurodegenerative diseases.
Mechanism of Action
Platycodigenin promotes M2 polarization and inhibits M1 polarization in lipopolysaccharide (LPS)-stimulated BV2 and primary microglia . It also significantly decreases LPS-induced hyperphosphorylation of mitogen-activated protein kinase (MAPK) p38 and nuclear factor-κB (NF-κB) p65 subunits . Furthermore, the inactivation of peroxisome proliferators-activated receptor γ (PPARγ) induced by LPS was completely ameliorated by platycodigenin .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,10,11-trihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2)10-11-30(24(36)37)18(12-25)17-6-7-20-26(3)13-19(33)23(35)29(15-31,16-32)21(26)8-9-27(20,4)28(17,5)14-22(30)34/h6,18-23,31-35H,7-16H2,1-5H3,(H,36,37)/t18-,19-,20+,21+,22+,23-,26+,27+,28+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APTNOIWSCDBIAS-PCHRGASXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Platycodigenin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.